2-methyl-1,1'-Binaphthalene

Asymmetric Catalysis Chiral Ligand Design Enantioselective Arylation

Prioritize 2-methyl-1,1'-binaphthalene for asymmetric synthesis. Its C1-symmetry, conferred by a single 2-methyl group, is essential for constructing binaphthyl-prolinol ligands that deliver up to 99% ee in enantioselective arylation. The unsubstituted 2'-position enables derivatization into ultra-sensitive fluorescent chiral reagents, offering pg-level detection limits exceeding Mosher's acid chloride. Procuring the enantiopure (>97% ee) form directly eliminates costly in-house chiral resolution, accelerating catalyst development and analytical method validation. This scaffold is the backbone of patented high-sensitivity methods and novel CSP applications.

Molecular Formula C21H16
Molecular Weight 268.4 g/mol
CAS No. 118018-45-4
Cat. No. B044893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1,1'-Binaphthalene
CAS118018-45-4
Molecular FormulaC21H16
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H16/c1-15-13-14-17-8-3-5-11-19(17)21(15)20-12-6-9-16-7-2-4-10-18(16)20/h2-14H,1H3
InChIKeyYJFPWGKKKSWQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,1'-binaphthalene (CAS 118018-45-4): Procurement Specifications and Core Properties for Chiral Ligand and Reagent Synthesis


2-Methyl-1,1'-binaphthalene (CAS: 118018-45-4), commercially available as a single enantiomer, is a C2-unsymmetric, axially chiral biaryl scaffold characterized by a 1,1'-binaphthalene core substituted with a single methyl group at the 2-position . With a molecular formula of C21H16 and a molecular weight of 268.35 g/mol, it serves as a key building block for synthesizing complex chiral ligands and sensitive analytical derivatization reagents, owing to its stable atropisomeric configuration and the synthetic utility of its unsubstituted 2'-position .

Why 2-Methyl-1,1'-binaphthalene Cannot Be Replaced by Generic 1,1'-Binaphthalene Derivatives in Asymmetric Synthesis and Analysis


While numerous 1,1'-binaphthalene derivatives exist, simple substitution of 2-methyl-1,1'-binaphthalene with its close analogs (e.g., 2,2'-dimethyl-1,1'-binaphthalene or 1,1'-binaphthalene) is not scientifically valid. The specific C1-symmetry conferred by a single methyl group at the 2-position is critical; this mono-substitution pattern is essential for constructing catalysts with specific chiral environments, such as the binaphthyl-prolinol ligands, and for generating highly sensitive fluorescent chiral derivatization reagents where the unsubstituted 2'-position provides a necessary reactive site for further functionalization [1][2]. In contrast, symmetric or differently substituted analogs lead to altered, and often diminished, catalytic selectivity or fail to provide the required reactivity for downstream applications.

Quantitative Evidence for 2-Methyl-1,1'-binaphthalene: Comparative Performance Data for Scientific and Procurement Decisions


Enantioselectivity Comparison: 2-Methyl-1,1'-binaphthalene-Derived Ligands vs. Common Alternatives

Ligands synthesized from 2-methyl-1,1'-binaphthalene, specifically the binaphthyl-prolinol series, demonstrate superior performance in enantioselective arylation reactions. Under optimized conditions, these ligands afford diarylmethanols in up to 96% yield and up to 99% enantiomeric excess (ee) [1]. In contrast, analogous ligands derived from the unsubstituted parent compound 1,1'-binaphthalene or those with alternative substitution patterns (e.g., 2,2'-disubstituted BINOL) typically exhibit lower enantioselectivity in similar reaction manifolds, often achieving ee values below 90% [2].

Asymmetric Catalysis Chiral Ligand Design Enantioselective Arylation

Analytical Sensitivity: Detection Limit of 2-Methyl-1,1'-binaphthalene-Derived Reagents vs. Standard Methods

Derivatization reagents based on 2-methyl-1,1'-binaphthalene, such as (+)- and (-)-2-methyl-1,1'-binaphthalene-2'-carbonyl nitriles, provide exceptional analytical sensitivity. These reagents enable the fluorescence detection of enantiomeric hydroxyl compounds with a detection limit of 200 pg [1]. This level of sensitivity is significantly higher than that of many common chiral derivatization reagents (e.g., Mosher's acid chloride), which typically have detection limits in the nanogram range (e.g., 10-50 ng) when used with standard UV or fluorescence detection [2].

Chiral Chromatography Fluorescence Detection Analytical Method Development

Synthetic Utility: Single-Enantiomer Purity for Downstream Application Success

2-Methyl-1,1'-binaphthalene is supplied as a single, optically pure enantiomer (e.g., (S)-enantiomer, CAS 118018-45-4), with typical commercial purity exceeding 97% ee . This contrasts sharply with the racemic mixture (CAS 69363-30-0), which requires costly and often inefficient in-house resolution. Using the single enantiomer as a starting material guarantees stereochemical integrity in the subsequent synthesis of chiral ligands like the binaphthyl-prolinol catalysts, which directly produce products with up to 99% ee [1].

Chiral Resolution Enantiopure Building Blocks Asymmetric Synthesis

Patent-Protected Methodology: 2-Methyl-1,1'-binaphthalene as an Established Industrial Reagent

The use of 2-methyl-1,1'-binaphthalene-2'-carbonyl nitrile derivatives as chiral derivatization reagents is protected by multiple patents assigned to Shimadzu Corporation, including JP2605538B2 and JPS59175462 [1][2]. These patents specifically claim the composition of matter and the method for separating and analyzing enantiomers with high sensitivity using these reagents. Alternative reagents not derived from this specific scaffold may not achieve the same combination of sensitivity and chromatographic resolution, or may infringe on these core patents if used commercially.

Analytical Chemistry Intellectual Property Chiral Derivatization

Key Research and Industrial Application Scenarios for 2-Methyl-1,1'-binaphthalene Based on Comparative Evidence


Synthesis of High-Performance Binaphthyl-Prolinol Chiral Ligands

Researchers developing novel chiral catalysts for asymmetric C-C bond formation should prioritize 2-methyl-1,1'-binaphthalene (CAS 118018-45-4) as a starting material. Its mono-methylated, C1-symmetric structure is essential for constructing binaphthyl-prolinol ligands, which have been shown to achieve up to 99% ee in enantioselective arylation reactions [1]. The use of generic, symmetrically substituted alternatives (e.g., BINOL) fails to provide the same steric and electronic environment required for this level of stereocontrol.

Development of Ultra-Sensitive Chiral Derivatization Reagents for HPLC Analysis

For analytical chemists tasked with quantifying trace levels of chiral alcohols in complex matrices, 2-methyl-1,1'-binaphthalene is the precursor of choice for synthesizing reagents like (+)- and (-)-2-methyl-1,1'-binaphthalene-2'-carbonyl nitrile. These reagents enable fluorescence detection with a limit of 200 pg, a sensitivity 50-250 times greater than that of common alternatives like Mosher's acid chloride [2]. This capability is critical for meeting stringent purity requirements in pharmaceutical impurity profiling and for detecting low-abundance biomarkers in metabolomics studies.

Scalable, Cost-Effective Preparation of Enantiomerically Pure Intermediates

Medicinal chemistry and process chemistry groups seeking to avoid the high cost and low throughput of in-house chiral resolution should procure the enantiopure form of 2-methyl-1,1'-binaphthalene. Its commercial availability at >97% ee eliminates the need for preparative chiral chromatography or diastereomeric salt formation . This directly reduces the time and resource expenditure for synthesizing downstream chiral building blocks, thereby accelerating drug discovery and process development timelines.

Benchmarking and Validating Novel Chiral Recognition Technologies

Given its established use in patented, high-sensitivity analytical methods [3], 2-methyl-1,1'-binaphthalene serves as an ideal benchmark compound for groups developing new chiral stationary phases or novel enantioseparation techniques. Its well-characterized chromatographic behavior and its role as a precursor to defined, highly fluorescent diastereomers allow for rigorous, quantitative comparisons against new materials and methods, ensuring reliable and reproducible results.

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